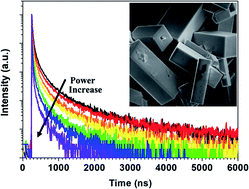Highly efficient radiative recombination in intrinsically zero-dimensional perovskite micro-crystals prepared by thermally-assisted solution-phase synthesis†
RSC Advances Pub Date: 2020-12-08 DOI: 10.1039/D0RA08890K
Abstract
Zero-dimensional (0D) quantum confinement can be achieved in perovskite materials by the confinement of electron and hole states to single PbX64− perovskite octahedra. In this work, 0D perovskite (Cs4PbBr6) micro-crystals were prepared by a simple thermally-assisted solution method and thoroughly characterized. The micro-crystals show a high level of crystallinity and a high photoluminescence quantum yield of 45%. The radiative recombination coefficient of the 0D perovskite micro-crystals, 1.5 × 10−8 s−1 cm3, is two orders of magnitude higher than that of typical three-dimensional perovskite and is likely a strong contributing factor to the high emission efficiency of 0D perovskite materials. Temperature dependent luminescence measurements provide insight into the role of thermally-activated trap states. Spatially resolved measurements on single 0D perovskite micro-crystals reveal uniform photoluminescence intensity and emission decay behaviour suggesting the solution-based fabrication method yields a high-quality and homogenous single-crystal material. Such uniform emission reflects the intrinsic 0D nature of the material, which may be beneficial to device applications.


Recommended Literature
- [1] Catalytic deoxygenation during cellulose fast pyrolysis using acid–base bifunctional catalysis†
- [2] Boosting alkaline hydrogen evolution performance of Co4N porous nanowires by interface engineering of CeO2 tuning†
- [3] Novel hydroxyl-containing reduction-responsive pseudo-poly(aminoacid) via click polymerization as an efficient drug carrier†
- [4] Hydrophobic domain flexibility enables morphology control of amphiphilic systems in aqueous media†
- [5] Atomic-absorption studies on the determination of antimony, arsenic, bismuth, germanium, lead, selenium, tellurium and tin by utilising the generation of covalent hydrides
- [6] Oxidative decarboxylative radical trifluoromethylthiolation of alkyl carboxylic acids with silver(i) trifluoromethanethiolate and selectfluor†
- [7] Correction: The physical properties of supramolecular peptide assemblies: from building block association to technological applications
- [8] Front cover
- [9] Phase-controllable copper oxides for an efficient anode interfacial layer in organic light-emitting diodes†
- [10] Sampling of kidneys from cattle and pigs for cadmium analysisElectronic Supplementary Information available. See http://www.rsc.org/suppdata/an/b0/b005097k/

Journal Name:RSC Advances
Research Products
-
4-(Trifluoromethoxy)benzonitrile
CAS no.: 332-25-2
-
CAS no.: 520-18-3









